5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid
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Description
“5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid” is a chemical compound with the molecular formula C12H14O5 . It is also known as methyl (E)-5- (3- (tert-butoxy)-3-oxoprop-1-en-1-yl)furan-3-carboxylate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O5/c1-13(2,3)18-11(14)6-5-10-7-9(8-17-10)12(15)16-4/h5-8H,1-4H3/b6-5+ . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 378.0±32.0 °C and a predicted density of 1.219±0.06 g/cm3 . Its pKa value is predicted to be 3.93±0.10 .Scientific Research Applications
- Controlled Ring-Opening Polymerization : Researchers have successfully synthesized and polymerized this compound using primary amine initiators to create poly(N-(3-tert-butoxy-3-oxopropyl)glycine). The resulting polymer has molecular weights (Mn) ranging from 5.6 to 59 kg/mol and a narrow molecular weight distribution. This controlled polymerization process enables the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties .
- Structural Mimicry : The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl)glycine) can be unveiled under mild acidic conditions, yielding poly(N-(2-carboxyethyl)glycine), which mimics poly(glutamic acid). This structural mimicry opens up possibilities for designing functional polyelectrolytes .
- Versatile Reactivity : 5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid offers a unique blend of reactivity and stability. Its furan-based structure makes it valuable for diverse chemical applications .
- Protodeboronation : In a radical approach, catalytic protodeboronation of alkyl boronic esters using this compound allows for formal anti-Markovnikov alkene hydromethylation—a transformation with significant synthetic potential .
Polymer Chemistry and Biomimetic Polymers
Chemical Synthesis and Reactivity
properties
IUPAC Name |
5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-10(13)5-4-9-6-8(7-16-9)11(14)15/h4-7H,1-3H3,(H,14,15)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQMUCQKERPFRJ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=CO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]furan-3-carboxylic acid |
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